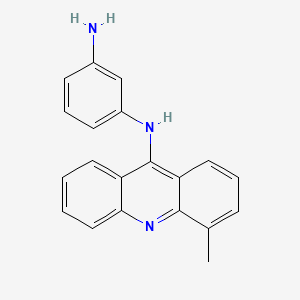![molecular formula C24H50N4O2 B12545340 N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea] CAS No. 669055-60-1](/img/structure/B12545340.png)
N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] is a synthetic compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] typically involves the reaction of hexane-1,6-diamine with 2,4,4-trimethylpentan-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: The compound is studied for its potential use in biological systems as a stabilizing agent for proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of high-performance materials, including plastics, fibers, and coatings.
Mechanism of Action
The mechanism of action of N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which helps in stabilizing polymers and other materials. Additionally, its unique structure allows it to act as a free radical scavenger, thereby preventing oxidative degradation.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Hexane-1,6-diylbis[N’-(2,2,6,6-tetramethylpiperidin-4-yl)formamide]
- N,N’-Hexane-1,6-diylbis[N’-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]
Uniqueness
N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] is unique due to its specific molecular structure, which imparts superior stability and reactivity compared to similar compounds. Its ability to form stable complexes and act as a free radical scavenger makes it particularly valuable in various applications.
Properties
CAS No. |
669055-60-1 |
|---|---|
Molecular Formula |
C24H50N4O2 |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
1-(2,4,4-trimethylpentan-2-yl)-3-[6-(2,4,4-trimethylpentan-2-ylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C24H50N4O2/c1-21(2,3)17-23(7,8)27-19(29)25-15-13-11-12-14-16-26-20(30)28-24(9,10)18-22(4,5)6/h11-18H2,1-10H3,(H2,25,27,29)(H2,26,28,30) |
InChI Key |
KAVPHRDZBYAZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)NCCCCCCNC(=O)NC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


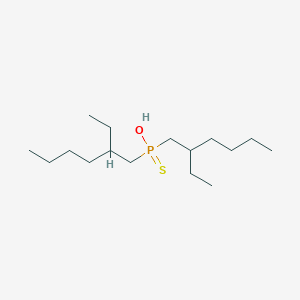
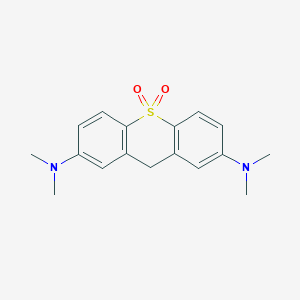
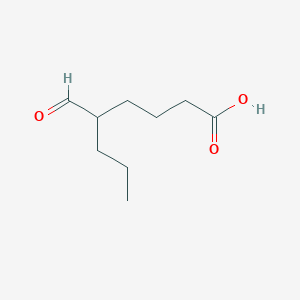
![[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12545271.png)
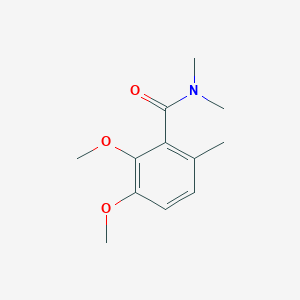

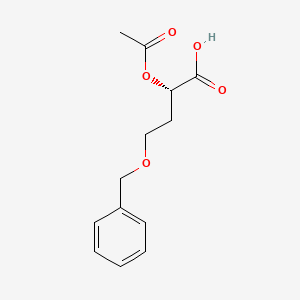
![4-[(E)-(5-Aminoacenaphthylen-4-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B12545310.png)
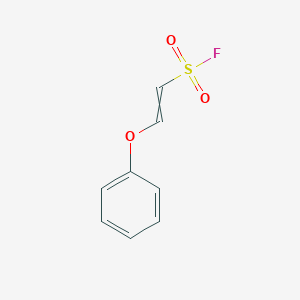
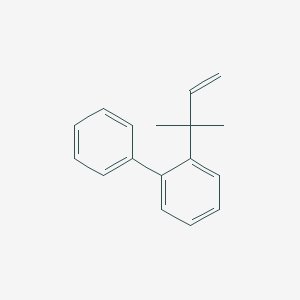
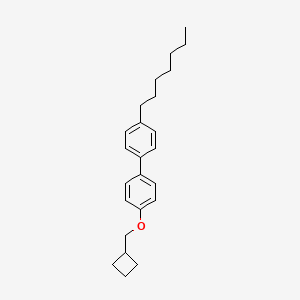

![4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B12545359.png)
